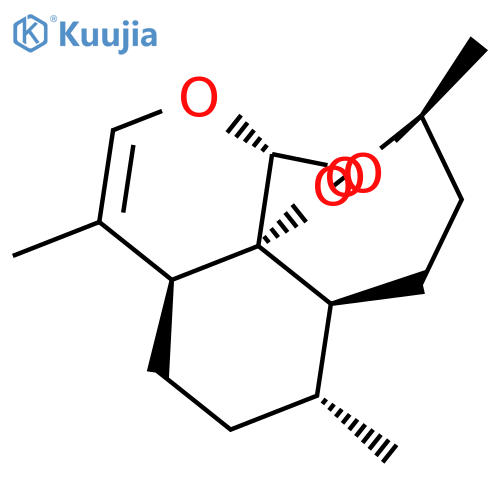

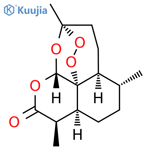

Synthesis and Cytotoxicity Studies of Artemisinin Derivatives Containing Lipophilic Alkyl Carbon Chains

,

Organic Letters,

2005,

7(8),

1561-1564